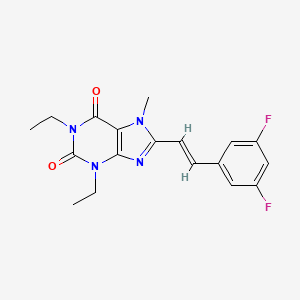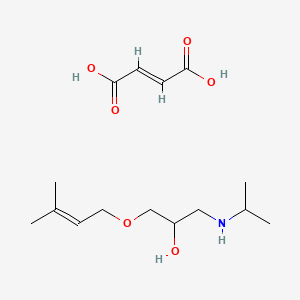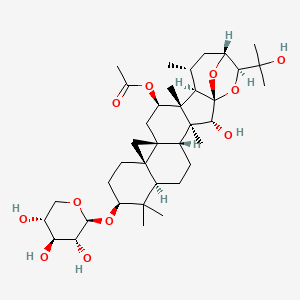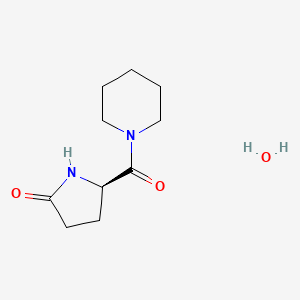
Isoreserpic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoreserpic acid is a naturally occurring compound that belongs to the class of alkaloids. It is structurally related to reserpine, a well-known alkaloid isolated from the plant Rauwolfia serpentina. This compound has a molecular formula of C22H28N2O5 and a molecular weight of 400.4681 . This compound is known for its various biological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoreserpic acid involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of a Diels-Alder reaction to form a highly functionalized six-membered ring . This is followed by epimerization under acidic conditions to generate the desired enantiomer . The synthesis also involves the use of reagents such as N-bromosuccinimide (NBS), sulfuric acid, and benzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in benzene, reduction reactions using aluminum isopropoxide, and purification techniques like recrystallization .
化学反応の分析
Types of Reactions
Isoreserpic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as aluminum isopropoxide in isopropanol.
Substitution: Substitution reactions involving halogens, such as bromination using N-bromosuccinimide, are also common.
Common Reagents and Conditions
Oxidation: Chromic acid in acetic acid at room temperature.
Reduction: Aluminum isopropoxide in isopropanol under reflux conditions.
Substitution: N-bromosuccinimide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and halogenated compounds .
科学的研究の応用
Isoreserpic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of isoreserpic acid involves its interaction with specific molecular targets and pathways. It is known to affect the activity of enzymes and receptors in the body, leading to various physiological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing nervous system function .
類似化合物との比較
Isoreserpic acid is structurally similar to other alkaloids such as reserpine and yohimbine . it has unique properties that distinguish it from these compounds. For instance, this compound has a different stereochemistry and functional groups, which contribute to its distinct biological activities .
List of Similar Compounds
- Reserpine
- Yohimbine
- Ajmaline
- Serpentine
This compound’s unique structural features and biological activities make it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
481-65-2 |
|---|---|
分子式 |
C22H28N2O5 |
分子量 |
400.5 g/mol |
IUPAC名 |
(1S,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |
InChI |
InChI=1S/C22H28N2O5/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27)/t11-,15+,17+,18-,19+,21+/m1/s1 |
InChIキー |
JVHNBFFHWQQPLL-PWEWJQQHSA-N |
異性体SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O |
正規SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



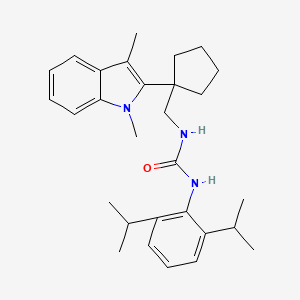

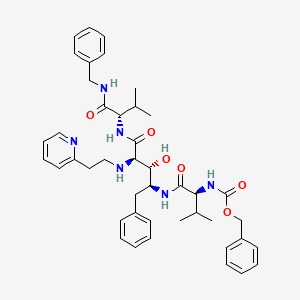

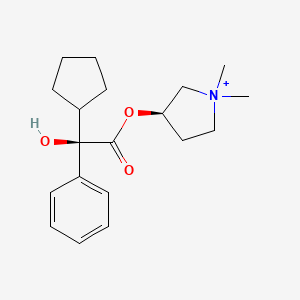


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
